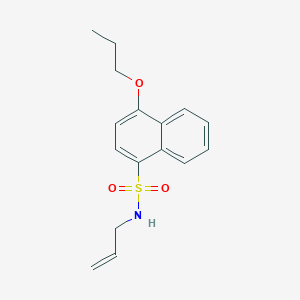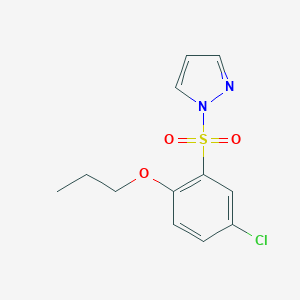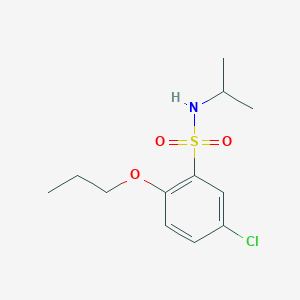
N-allyl-4-propoxy-1-naphthalenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-allyl-4-propoxy-1-naphthalenesulfonamide, also known as APS, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. This compound belongs to the class of sulfonamides, which are widely used in medicinal chemistry for their diverse biological activities.
Wirkmechanismus
The mechanism of action of N-allyl-4-propoxy-1-naphthalenesulfonamide is not fully understood. However, it has been reported to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. This compound has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and nitric oxide. This compound has also been reported to induce cell cycle arrest and apoptosis in cancer cells. In addition, this compound has been shown to have anti-microbial activity against various bacterial strains. Further studies are needed to investigate the potential biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
N-allyl-4-propoxy-1-naphthalenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been used in various in vitro and in vivo studies. However, this compound also has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. In addition, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on N-allyl-4-propoxy-1-naphthalenesulfonamide. One potential direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammation. Another direction is to further elucidate the mechanism of action of this compound, which could lead to the development of more effective drugs. In addition, future studies could investigate the potential of this compound for use in combination with other drugs to enhance their therapeutic effects. Overall, this compound is a promising compound that has the potential to contribute to the development of new drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of N-allyl-4-propoxy-1-naphthalenesulfonamide is a multistep process that involves the reaction of 4-propoxy-1-naphthalenesulfonyl chloride with allylamine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the desired compound. This method has been reported in the literature and has been used to synthesize this compound for various scientific studies.
Wissenschaftliche Forschungsanwendungen
N-allyl-4-propoxy-1-naphthalenesulfonamide has been investigated for its potential pharmacological properties. It has been reported to have anti-inflammatory, anti-cancer, and anti-microbial activities. This compound has been tested in vitro and in vivo for its effects on various biological systems, including cancer cells, bacteria, and animal models of inflammation. The results of these studies suggest that this compound may have therapeutic potential for the treatment of various diseases.
Eigenschaften
Molekularformel |
C16H19NO3S |
|---|---|
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
N-prop-2-enyl-4-propoxynaphthalene-1-sulfonamide |
InChI |
InChI=1S/C16H19NO3S/c1-3-11-17-21(18,19)16-10-9-15(20-12-4-2)13-7-5-6-8-14(13)16/h3,5-10,17H,1,4,11-12H2,2H3 |
InChI-Schlüssel |
QTNIJMBKQSBWKQ-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCC=C |
Kanonische SMILES |
CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-{[4-(Pentyloxy)-1-naphthyl]sulfonyl}morpholine](/img/structure/B272644.png)


![1-[(5-chloro-2-propoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B272650.png)



![2-{4-[(4-Chloro-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272664.png)
![2-{4-[(2,5-Dibromophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272668.png)
![2-{4-[(4-Bromo-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272671.png)
![2-{4-[(4-Butoxy-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272675.png)